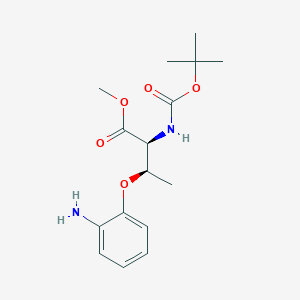

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used to protect amines during chemical synthesis. The presence of both amino and ester functional groups makes it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate can be achieved through a chemo-selective Buchwald–Hartwig amination reaction. This method involves the cross-coupling of an aryl halo ester with a secondary amine using a PEPPSI-IPr Pd-catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow setup allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the development of peptide-based drugs due to its amino acid-like structure.

Medicine: Investigated for its potential in drug delivery systems, particularly in targeting specific tissues or cells.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate involves its interaction with various molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can interact with biological targets or be used in further synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

Methyl (2S,3R)-2-(Boc-amino)-3-(2-hydroxyphenoxy)butanoate: Similar structure but with a hydroxyl group instead of an amino group.

Methyl (2S,3R)-2-(Boc-amino)-3-(2-methoxyphenoxy)butanoate: Contains a methoxy group instead of an amino group.

Uniqueness

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate is unique due to the presence of both Boc-protected amino and ester functional groups, which provide versatility in chemical synthesis and potential applications in various fields. The amino group allows for further functionalization, while the ester group can be hydrolyzed or reduced, offering multiple pathways for chemical transformations.

Biological Activity

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate, with the CAS number 2388985-26-8, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological applications. This article provides an in-depth examination of its biological activity, including synthetic routes, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24N2O5

- Molecular Weight : 324.38 g/mol

- IUPAC Name : methyl O-(2-aminophenyl)-N-(tert-butoxycarbonyl)-L-threoninate

- Purity : 97% .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Buchwald–Hartwig Amination : This method involves cross-coupling an aryl halo ester with a secondary amine using a palladium catalyst. It is notable for its efficiency in forming carbon-nitrogen bonds.

- Flow Microreactor Systems : These systems allow for scalable production, optimizing reaction conditions and improving safety profiles compared to traditional batch processes .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through the following mechanisms:

- Deprotection of the Boc Group : The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions to yield the free amine, which can participate in further biological interactions.

- Hydrolysis of the Ester Group : Hydrolysis can convert the ester into a carboxylic acid, potentially enhancing its interaction with biological targets .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, β3-amino acids have shown promise in developing peptidomimetics that mimic natural peptides with improved stability and bioavailability .

Antimicrobial Activity

Similar structures have demonstrated antimicrobial effects against various pathogens. The presence of the amino group enhances interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Case Studies and Research Findings

- Peptidomimetics Development : A study highlighted the synthesis of β3-amino acid derivatives that demonstrated significant biological activity as potential therapeutics for cancer treatment . this compound could serve as a precursor for such derivatives.

- In Vitro Studies : In vitro assays have shown that similar compounds can inhibit specific enzymes involved in cancer progression. For example, compounds targeting ribonucleotide reductase have been developed based on structural analogs .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl (2S,3R)-2-(Boc-amino)-3-(2-hydroxyphenoxy)butanoate | Contains hydroxyl group instead of amino | Potentially different interaction profile |

| Methyl (2S,3R)-2-(Boc-amino)-3-(2-methoxyphenoxy)butanoate | Contains methoxy group instead of amino | Variation in solubility and bioactivity |

The unique combination of functional groups in this compound provides versatility in chemical synthesis and potential applications across various fields including medicinal chemistry and drug development.

Properties

IUPAC Name |

methyl (2S,3R)-3-(2-aminophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-10(22-12-9-7-6-8-11(12)17)13(14(19)21-5)18-15(20)23-16(2,3)4/h6-10,13H,17H2,1-5H3,(H,18,20)/t10-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEDFDHUVAWYLY-MFKMUULPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.